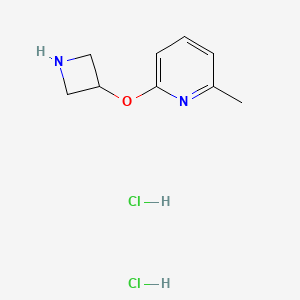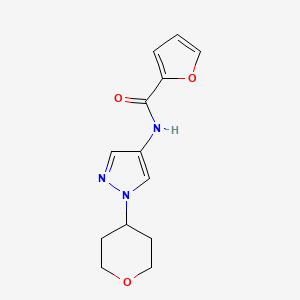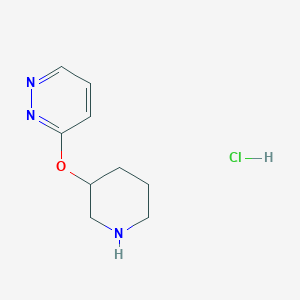
1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-amine dihydrochloride
Übersicht
Beschreibung
1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C11H20Cl2N4 and its molecular weight is 279.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Compounds with similar structures have been shown to exhibit antibacterial activity against gram-positive bacteria (staphylococcus aureus and bacillus subtilis) and gram-negative bacteria (escherichia coli and pseudomonas aeruginosa), as well as antifungal activity against yeasts (candida albicans and saccharomyces cerevisiae) .
Mode of Action
It is known that many antimicrobial agents work by disrupting the cell wall or inhibiting essential enzymes in the target organisms .
Biochemical Pathways
Many antimicrobial agents interfere with the synthesis of essential macromolecules in the target organisms, such as proteins, nucleic acids, and cell wall components .
Result of Action
The result of the action of 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-amine dihydrochloride is the inhibition of growth or killing of the target organisms, as evidenced by its antimicrobial activity .
Biochemische Analyse
Biochemical Properties
1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-amine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . The compound interacts with enzymes involved in the parasite’s metabolic pathways, leading to its antiplasmodial activity. Additionally, it has been observed to interact with proteins involved in cell signaling pathways, thereby influencing cellular responses.
Cellular Effects
This compound affects various types of cells and cellular processes. In particular, it has been found to inhibit the growth of Plasmodium falciparum by disrupting the parasite’s metabolic processes . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in the parasite’s survival and replication, thereby reducing its ability to proliferate.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific enzymes and proteins, inhibiting their activity and disrupting essential biochemical pathways . For instance, it inhibits the activity of enzymes involved in the synthesis of nucleotides, which are crucial for the parasite’s DNA replication and repair. Additionally, it has been observed to modulate the activity of proteins involved in cell signaling, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit the growth of Plasmodium falciparum without causing significant toxicity . At higher doses, it may exhibit toxic effects, including damage to liver and kidney tissues. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of nucleotides . The compound has been shown to affect metabolic flux, leading to changes in the levels of key metabolites. For example, it inhibits the activity of enzymes involved in the synthesis of purines and pyrimidines, resulting in reduced nucleotide levels and impaired DNA replication.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. It has been observed to accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects. Additionally, the compound’s distribution within tissues is influenced by its binding affinity to plasma proteins.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function . The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and proteins involved in DNA replication and repair. Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments. Additionally, its localization within the nucleus allows it to modulate gene expression and influence cellular responses.
Eigenschaften
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-8-7-9(2)14-11(13-8)15-5-3-10(12)4-6-15;;/h7,10H,3-6,12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYMXWNHETXUFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)N)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473310.png)

![Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1473314.png)

![(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B1473317.png)

![{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473319.png)



![benzyl N-{5-azaspiro[2.4]heptan-1-yl}carbamate](/img/structure/B1473324.png)



